2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
The synthesis of 2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile typically involves the reaction of piperidine derivatives with methoxymethyl chloride and acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base to form substituted products.
Scientific Research Applications
2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: It can be used in the study of biological pathways and interactions involving piperidine-containing compounds.
Industry: This compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile can be compared with other piperidine derivatives such as:
2-[4-(Methyl)piperidin-1-yl]acetonitrile: Similar structure but lacks the methoxymethyl group.
2-[4-(Ethoxymethyl)piperidin-1-yl]acetonitrile: Contains an ethoxymethyl group instead of a methoxymethyl group.
2-[4-(Hydroxymethyl)piperidin-1-yl]acetonitrile: Contains a hydroxymethyl group instead of a methoxymethyl group.
Properties
Molecular Formula |
C9H16N2O |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2-[4-(methoxymethyl)piperidin-1-yl]acetonitrile |
InChI |
InChI=1S/C9H16N2O/c1-12-8-9-2-5-11(6-3-9)7-4-10/h9H,2-3,5-8H2,1H3 |
InChI Key |
WNWUPRYXZNEURP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCN(CC1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.